![molecular formula C24H21N3O4S2 B2984444 N-(3-acetylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 670273-65-1](/img/structure/B2984444.png)
N-(3-acetylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
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Description
N-(3-acetylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C24H21N3O4S2 and its molecular weight is 479.57. The purity is usually 95%.
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Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
N-(3-acetylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide and its derivatives show promising activity as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. A study by Gangjee et al. (2008) synthesized and tested analogues of this compound, revealing potent dual inhibitory activities against human TS and DHFR, which are crucial enzymes in cancer cell proliferation (Gangjee et al., 2008).
Crystal Structure Analysis
The crystal structures of related compounds have been analyzed to understand their molecular conformations and interactions. Studies by Subasri et al. (2016) and (2017) investigated the crystal structures of similar compounds, providing insights into their folded conformations and potential for molecular interactions (Subasri et al., 2016), (Subasri et al., 2017).
Antitumor Activity
Derivatives of this compound have been synthesized for evaluation of their antitumor activity. Hafez et al. (2017) synthesized various derivatives and found that the majority displayed potent anticancer activity against several human cancer cell lines, demonstrating their potential in cancer therapy (Hafez & El-Gazzar, 2017).
Biological Activity of Heteroatomic Compounds
Research by Farzaliyev et al. (2020) into sulfur- and nitrogen-containing derivatives highlighted the biological activity of these compounds. They found significant antioxidant effects and potential use in drug creation (Farzaliyev et al., 2020).
Antimicrobial Properties
Some derivatives have been explored for their antimicrobial properties. A study by Hossan et al. (2012) synthesized various compounds as potential antimicrobial agents, revealing good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-4-10-27-23(30)21-18(19-9-8-14(2)31-19)12-32-22(21)26-24(27)33-13-20(29)25-17-7-5-6-16(11-17)15(3)28/h4-9,11-12H,1,10,13H2,2-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVKQXFDUCSBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC(=C4)C(=O)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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